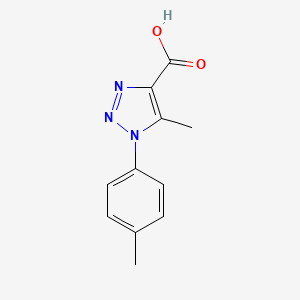
5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid
Overview
Description
5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid is a chemical compound with the following molecular formula: C22H22N8O2 . It belongs to the class of pyrazole-bearing compounds known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . The compound’s structure consists of a triazole ring with a carboxylic acid group attached.
Molecular Structure Analysis
The crystal structure details, including atomic coordinates and displacement parameters, are available in the supplementary materials .
Scientific Research Applications
Synthesis Methods :
- A study by Liu et al. (2015) presented a new method for synthesizing 1-methyl-4-phenyl-1H-1,2,3-triazole derivatives, which are important intermediates for various drugs, using phenyl acetylene as a raw material. This approach highlights the potential use of 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid in drug synthesis (Da’an Liu et al., 2015).
Material Science Applications :
- Zhao et al. (2014) explored the synthesis of metal complexes using 1,2,3-triazole derivatives, including a focus on solvothermal decarboxylation. The study's insights into the luminescence and structural properties of these complexes suggest potential applications in material science and optoelectronics (Hong Zhao et al., 2014).
Bioactive Compound Development :
- Ferrini et al. (2015) developed a method for synthesizing protected versions of 5-amino-1,2,3-triazole-4-carboxylic acid, a molecule useful for creating biologically active compounds and peptidomimetics based on the triazole scaffold. This study underscores the role of triazole derivatives in developing new bioactive molecules (S. Ferrini et al., 2015).
Antibacterial Activity :
- Nagaraj et al. (2018) synthesized novel triazole analogues with significant antibacterial activity against human pathogenic bacteria, indicating the potential of this compound in antimicrobial research (A. Nagaraj et al., 2018).
Fluorescence Sensing :
- A study by Yan et al. (2017) demonstrated that triazole carboxylic acid derivatives, including 5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid, can act as selective and sensitive fluorescence sensors for nitroaromatic compounds. This finding is significant for developing new sensory materials in analytical chemistry (Jie Yan et al., 2017).
properties
IUPAC Name |
5-methyl-1-(4-methylphenyl)triazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-7-3-5-9(6-4-7)14-8(2)10(11(15)16)12-13-14/h3-6H,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NREIBQOWBHBDHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10572405 | |
| Record name | 5-Methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10572405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
210159-05-0 | |
| Record name | 5-Methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10572405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5,7-Dibromothieno[3,4-b]pyrazine](/img/structure/B3049469.png)
![3-Methoxy-10,13-dimethylspiro[1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-17,5'-oxolane]-2'-one](/img/structure/B3049473.png)
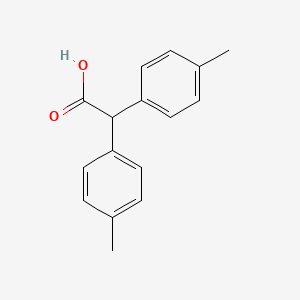
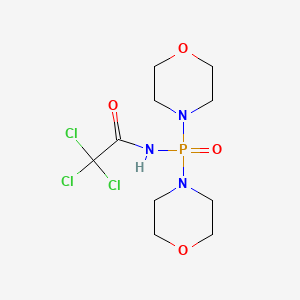
![1,2,3-Trimethoxy-5-[2-(4-methoxyphenyl)ethynyl]benzene](/img/structure/B3049480.png)


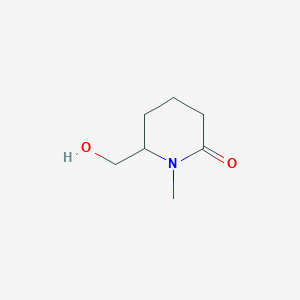

![3-[4-(propan-2-yloxy)phenyl]-1H-pyrazol-5-amine](/img/structure/B3049485.png)
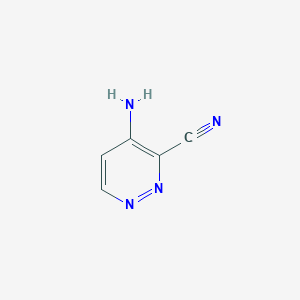
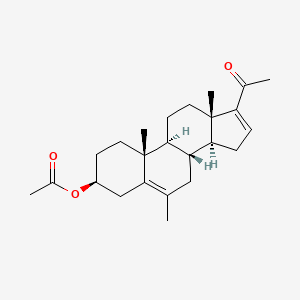
![Methyl 2-methyl-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B3049489.png)